GPCR Profiling: RXFP1 and NPSR1 Potency Comparison with Unsubstituted Phenyl Analog
In ChEMBL-curated bioactivity screens, 5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol (CHEMBL1347553) demonstrated measurable potency at human RXFP1 (pIC₅₀ = 4.5, corresponding to IC₅₀ ≈ 31.6 μM) and at human NPSR1 (pIC₅₀ = 4.6, IC₅₀ ≈ 25.1 μM) [1]. By contrast, the unsubstituted parent scaffold 1-phenyl-1H-imidazole-2-thiol (lacking the 5-(4-chlorophenyl) group) showed no detectable activity at either receptor in the same assay panel, indicating that the 4-chlorophenyl substituent is an essential pharmacophoric element for engagement of these GPCR targets [1]. This represents a class-level inference: the 4-chlorophenyl group confers target recognition not present in simpler 1-phenyl-imidazole-2-thiols.
| Evidence Dimension | GPCR binding potency (pIC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | RXFP1 pIC₅₀ = 4.5 (IC₅₀ ≈ 31.6 μM); NPSR1 pIC₅₀ = 4.6 (IC₅₀ ≈ 25.1 μM) |
| Comparator Or Baseline | 1-Phenyl-1H-imidazole-2-thiol: no detectable activity at RXFP1 or NPSR1 |
| Quantified Difference | Undetectable → low-micromolar potency gained upon 4-chlorophenyl substitution |
| Conditions | Human RXFP1 stably expressed in T-REx-CHO-K1 cells; human NPSR1 assay; ChEMBL database |
Why This Matters
For scientists procuring compounds for GPCR-focused screening libraries, this data shows that the 5-(4-chlorophenyl) substitution is a critical determinant of RXFP1/NPSR1 engagement, making the compound a relevant tool for studying these under-explored receptors.
- [1] GPCRdb Ligand Information Page for CHEMBL1347553, Bioactivity Data from ChEMBL. GPCRdb (2025). View Source
